Cas no 2228573-71-3 (3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid)
3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid
- 3-[1-(4-bromophenyl)cyclopropyl]-3-hydroxypropanoic acid
- 2228573-71-3
- EN300-1916258
-
- Inchi: 1S/C12H13BrO3/c13-9-3-1-8(2-4-9)12(5-6-12)10(14)7-11(15)16/h1-4,10,14H,5-7H2,(H,15,16)
- InChI Key: WUAJGSPWNCXSOE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1(C(CC(=O)O)O)CC1
Computed Properties
- Exact Mass: 284.00481g/mol
- Monoisotopic Mass: 284.00481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 57.5Ų
3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1916258-0.05g |
3-[1-(4-bromophenyl)cyclopropyl]-3-hydroxypropanoic acid |
2228573-71-3 | 0.05g |
$948.0 | 2023-09-17 | ||
| Enamine | EN300-1916258-0.1g |
3-[1-(4-bromophenyl)cyclopropyl]-3-hydroxypropanoic acid |
2228573-71-3 | 0.1g |
$993.0 | 2023-09-17 | ||
| Enamine | EN300-1916258-0.25g |
3-[1-(4-bromophenyl)cyclopropyl]-3-hydroxypropanoic acid |
2228573-71-3 | 0.25g |
$1038.0 | 2023-09-17 | ||
| Enamine | EN300-1916258-0.5g |
3-[1-(4-bromophenyl)cyclopropyl]-3-hydroxypropanoic acid |
2228573-71-3 | 0.5g |
$1084.0 | 2023-09-17 | ||
| Enamine | EN300-1916258-1.0g |
3-[1-(4-bromophenyl)cyclopropyl]-3-hydroxypropanoic acid |
2228573-71-3 | 1g |
$1371.0 | 2023-06-02 | ||
| Enamine | EN300-1916258-2.5g |
3-[1-(4-bromophenyl)cyclopropyl]-3-hydroxypropanoic acid |
2228573-71-3 | 2.5g |
$2211.0 | 2023-09-17 | ||
| Enamine | EN300-1916258-5.0g |
3-[1-(4-bromophenyl)cyclopropyl]-3-hydroxypropanoic acid |
2228573-71-3 | 5g |
$3977.0 | 2023-06-02 | ||
| Enamine | EN300-1916258-10.0g |
3-[1-(4-bromophenyl)cyclopropyl]-3-hydroxypropanoic acid |
2228573-71-3 | 10g |
$5897.0 | 2023-06-02 | ||
| Enamine | EN300-1916258-1g |
3-[1-(4-bromophenyl)cyclopropyl]-3-hydroxypropanoic acid |
2228573-71-3 | 1g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1916258-5g |
3-[1-(4-bromophenyl)cyclopropyl]-3-hydroxypropanoic acid |
2228573-71-3 | 5g |
$3273.0 | 2023-09-17 |
3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid Related Literature
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid
3-1-(4-Bromophenyl)cyclopropyl-3-hydroxypropanoic Acid: A Comprehensive Overview
The compound 3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid (CAS No. 2228573-71-3) is a fascinating molecule with significant potential in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its versatile applications in drug design and development. In recent years, advancements in synthetic methodologies and computational modeling have shed light on its properties, making it a subject of interest for researchers worldwide.
3-1-(4-Bromophenyl)cyclopropyl-3-hydroxypropanoic acid is notable for its cyclopropyl group, which introduces strain into the molecule, potentially enhancing its reactivity. The presence of the 4-bromophenyl group adds electronic diversity, influencing the compound's interaction with biological systems. Furthermore, the hydroxyl group and carboxylic acid moiety contribute to its solubility and ability to form hydrogen bonds, which are critical for bioavailability in pharmacological applications.
Recent studies have explored the antimicrobial properties of this compound, revealing its potential as an alternative to conventional antibiotics. Researchers have reported that 3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid exhibits significant activity against a range of bacterial strains, including drug-resistant pathogens. This discovery underscores its role in addressing the global challenge of antibiotic resistance.
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Preclinical studies indicate that it may inhibit the proliferation of cancer cells by targeting specific signaling pathways. The cyclopropyl group has been identified as a key structural element contributing to its cytotoxicity, making it a candidate for further investigation in oncology.
The synthesis of 3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid has also been optimized through green chemistry approaches. Modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have enabled more efficient and environmentally friendly production methods. These advancements not only reduce costs but also align with sustainability goals in the chemical industry.
From a structural perspective, the compound's sp³ hybridized carbons and aromatic bromine substituent play pivotal roles in determining its physical and chemical properties. Computational studies using molecular docking have revealed potential binding modes with therapeutic targets, providing insights into its mechanism of action.
In conclusion, 3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid (CAS No. 2228573-71-3) stands out as a multifaceted molecule with applications spanning antimicrobial therapy, cancer research, and sustainable synthesis. As research continues to uncover its full potential, this compound is poised to make significant contributions to the advancement of medicinal chemistry.
2228573-71-3 (3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)